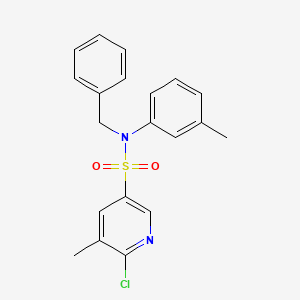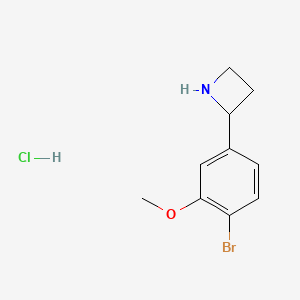![molecular formula C17H16N2O5S B2782457 N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide CAS No. 2319719-21-4](/img/structure/B2782457.png)
N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound has a unique structure that makes it an effective inhibitor of the fat mass and obesity-associated protein (FTO). FTO is an enzyme that plays a crucial role in the regulation of energy homeostasis, and its dysregulation has been linked to various metabolic disorders, including obesity and type 2 diabetes.
Scientific Research Applications
N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. Several studies have shown that this compound is a potent inhibitor of this compound, which plays a crucial role in the regulation of energy homeostasis. Inhibition of this compound has been shown to increase the levels of N6-methyladenosine (m6A) in mRNA, which has been linked to improved metabolic health. The use of this compound inhibitors, such as this compound, has been proposed as a potential therapeutic strategy for the treatment of obesity and type 2 diabetes.
Mechanism of Action
N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide works by inhibiting the activity of this compound, which is an enzyme that demethylates m6A in mRNA. Inhibition of this compound leads to an increase in the levels of m6A in mRNA, which has been shown to improve metabolic health. The exact mechanism by which this compound inhibits this compound is not fully understood, but it is thought to involve binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects
Several studies have shown that this compound has significant biochemical and physiological effects. Inhibition of this compound by this compound has been shown to increase the levels of m6A in mRNA, which has been linked to improved metabolic health. This compound has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and type 2 diabetes. Additionally, this compound has been shown to improve insulin sensitivity and reduce hepatic steatosis in animal models of non-alcoholic fatty liver disease.
Advantages and Limitations for Lab Experiments
N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide has several advantages for lab experiments. This compound is a potent inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in metabolic regulation. Additionally, this compound has been shown to have significant therapeutic potential for the treatment of metabolic disorders, which makes it an attractive target for drug development. However, there are also some limitations to the use of this compound in lab experiments. For example, the exact mechanism by which this compound inhibits this compound is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide. One potential direction is to further investigate the mechanism by which this compound inhibits this compound. Understanding the exact mechanism of action of this compound could lead to the development of more potent and specific this compound inhibitors. Another potential direction is to investigate the therapeutic potential of this compound in clinical trials. If this compound proves to be effective in humans, it could become a valuable tool for the treatment of metabolic disorders. Finally, there is also potential for further research into the role of m6A in mRNA in metabolic regulation. Understanding the role of m6A in metabolic regulation could lead to the development of new therapeutic strategies for the treatment of metabolic disorders.
Synthesis Methods
The synthesis of N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide involves a multi-step process that includes the reaction of furan-2-carboxylic acid with thiophene-2-carboxylic acid to produce the intermediate compound 2-(5-thiophen-2-ylfuran-2-yl)acetic acid. The intermediate compound is then reacted with 2-amino-2-(hydroxymethyl)propane-1,3-diol to produce the final product. The synthesis of this compound has been described in detail in a research paper published by Liu et al. (2016).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-12(13-5-6-14(24-13)15-4-2-8-25-15)10-19-17(22)16(21)18-9-11-3-1-7-23-11/h1-8,12,20H,9-10H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTODPTVDRNUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

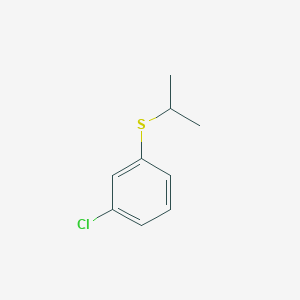

![2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide](/img/structure/B2782380.png)

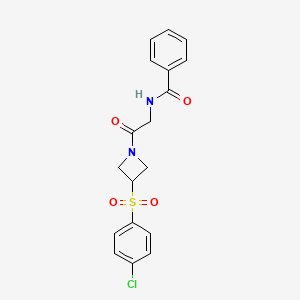
![Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2782383.png)
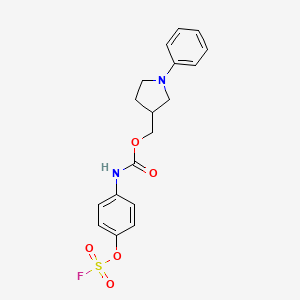
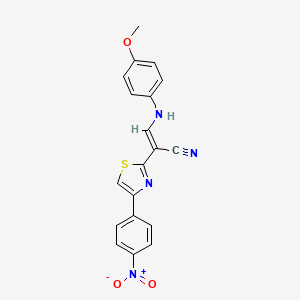

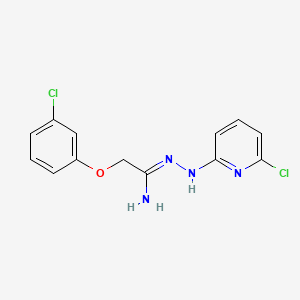
![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)
